molecular formula C19H18N2O7 B098573 Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate CAS No. 15298-42-7

Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate

Cat. No. B098573
CAS RN: 15298-42-7
M. Wt: 386.4 g/mol
InChI Key: UKFKOEFYGVRJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and infectious disease. For example, studies have suggested that this compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to DNA damage and cell death. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate may work by inhibiting various signaling pathways involved in inflammation and oxidative stress, leading to neuroprotection and inhibition of infectious disease growth.
Biochemical and Physiological Effects:
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have a variety of biochemical and physiological effects. For example, studies have demonstrated that this compound can induce apoptosis in cancer cells, leading to cell death. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have antioxidant properties, protecting against oxidative stress and inflammation in the brain. Finally, this compound has been shown to have antibacterial and antiviral properties, inhibiting the growth of various infectious agents.

Advantages and Limitations for Lab Experiments

Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has several advantages for use in lab experiments. For example, this compound has been shown to be highly effective in inhibiting the growth of cancer cells, making it a promising candidate for cancer research. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have low toxicity, making it a safer alternative to other compounds with similar properties. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method for Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate. For example, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer, neurodegenerative diseases, and infectious diseases. In addition, future research could focus on optimizing the synthesis method for Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate, making it more efficient and cost-effective for use in lab experiments. Finally, future research could focus on developing new derivatives of this compound with improved properties, such as increased potency or decreased toxicity.

Synthesis Methods

The synthesis method for Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-nitrophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield the final product.

Scientific Research Applications

Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain. Finally, this compound has been studied for its potential applications in treating infectious diseases, with studies demonstrating its ability to inhibit the growth of bacteria and viruses.

properties

CAS RN

15298-42-7

Product Name

Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate

Molecular Formula

C19H18N2O7

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-(5,10-dihydroxy-2,6-dimethyl-4,11-dioxo-8,9-dihydro-6H-isochromeno[7,6-f]indazol-8-yl)acetate

InChI

InChI=1S/C19H18N2O7/c1-7-12-9(4-8(28-7)5-11(22)27-3)16(23)14-13(18(12)25)17(24)10-6-21(2)20-15(10)19(14)26/h6-8,23,25H,4-5H2,1-3H3

InChI Key

UKFKOEFYGVRJTN-UHFFFAOYSA-N

Isomeric SMILES

CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=O)C4=CN(NC4=C3O)C

SMILES

CC1C2=C(CC(O1)CC(=O)OC)C(=C3C(=C2O)C(=O)C4=CN(N=C4C3=O)C)O

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=O)C4=CN(NC4=C3O)C

synonyms

2,4,6,8,9,11-Hexahydro-5,10-dihydroxy-2,6-dimethyl-4,11-dioxo[2]benzopyrano[7,6-f]indazole-8-acetic acid methyl ester

Origin of Product

United States

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